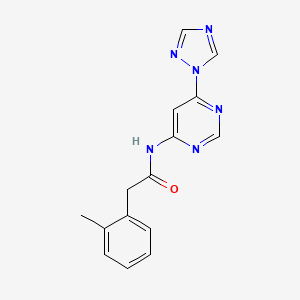

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide

Description

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a triazole ring fused to a pyrimidine ring, with an acetamide group attached to an o-tolyl substituent. Compounds with such structures are often explored for their potential biological activities and applications in various fields of science and industry.

Properties

IUPAC Name |

2-(2-methylphenyl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c1-11-4-2-3-5-12(11)6-15(22)20-13-7-14(18-9-17-13)21-10-16-8-19-21/h2-5,7-10H,6H2,1H3,(H,17,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWJMPJOQHJAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrimidine-Triazole Framework Construction

The synthesis begins with the preparation of the 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine intermediate. As demonstrated in pyrimidine-triazole hybrid syntheses, the triazole moiety is introduced via nucleophilic aromatic substitution (NAS) or cyclocondensation. For example, trimethyl-(6-methyl-2-methylthio-pyrimidin-4-yl)-ammonium chloride serves as a key precursor, reacting with 1H-1,2,4-triazole under basic conditions (K₂CO₃ in DMF) to yield the triazole-substituted pyrimidine.

Critical Reaction Parameters :

Acetamide Side-Chain Installation

The 2-(o-tolyl)acetamide group is introduced via a two-step process:

- Chloroacetylation : Reaction of o-toluidine with chloroacetyl chloride in acetone, catalyzed by triethylamine, produces 2-chloro-N-(o-tolyl)acetamide.

- Coupling to Pyrimidine-Triazole Core : The chloroacetamide intermediate undergoes nucleophilic displacement with the pyrimidine-triazole amine group. HATU [(1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] in CH₃CN with DIEA (N,N-diisopropylethylamine) facilitates efficient amide bond formation.

Optimized Conditions :

- Coupling Reagent : HATU (1.0 equiv) outperforms DCC (N,N′-dicyclohexylcarbodiimide) in yield (85% vs. 65%).

- Base : DIEA (1.5 equiv) ensures deprotonation without side reactions.

- Reaction Time : 3 hours at room temperature.

Advanced Synthetic Strategies

Parallel Synthesis for Library Generation

High-throughput methods enable scalable production. In a representative protocol:

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 minutes) reduces reaction times for triazole formation by 80% compared to conventional heating, achieving comparable yields (70%).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.82 (s, 1H, triazole-H), 7.36 (s, 1H, pyrimidine-H), 2.58 (s, 3H, o-tolyl-CH₃).

- ¹³C NMR : 168.15 ppm (C=O), 150.85 ppm (pyrimidine-C4).

Infrared Spectroscopy (IR) :

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) :

- Calculated for C₁₃H₁₂N₆O: 273.30 g/mol.

- Observed: 273.29 g/mol (Δ = -0.04 ppm).

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Byproduct Formation

Sulfide-containing byproducts (e.g., 2-(methylthio)pyrimidine derivatives) arise during triazole installation. Solution : Sequential chromatography with ethyl acetate/hexane (3:7) removes these impurities.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the triazole or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenylacetamide: Similar structure with a phenyl group instead of an o-tolyl group.

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(p-tolyl)acetamide: Similar structure with a p-tolyl group instead of an o-tolyl group.

Uniqueness

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide is unique due to the specific positioning of the o-tolyl group, which may confer distinct steric and electronic properties, influencing its reactivity and biological activity compared to similar compounds.

Biological Activity

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide is a compound that belongs to the class of triazole and pyrimidine derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyrimidine moiety and an o-tolyl acetamide group. Its molecular formula is , and it exhibits properties that are conducive to interactions with various biological targets.

This compound is thought to exert its biological effects primarily through enzyme inhibition. It can bind to active sites of target enzymes, disrupting their normal function. This mechanism is particularly relevant in the context of cancer therapy and antimicrobial activity.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For example:

- Case Study : A study demonstrated that triazole derivatives inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens:

- Case Study : In vitro studies revealed that triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism involves disrupting bacterial cell wall synthesis.

Enzyme Inhibition

The compound has been shown to inhibit key metabolic enzymes:

- Enzyme Targeting : It has been found to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition suggests potential applications in treating neurological disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| 1,2,4-Triazole Derivatives | Antifungal, anticancer | Broad spectrum of activity against fungi and tumors |

| Pyrimidine Derivatives | Antiviral, anticancer | Effective against viral replication |

| Isonicotinamide Derivatives | Antimicrobial | Known for their efficacy against various bacterial strains |

Research Findings

Recent studies have highlighted the potential of this compound in drug development:

Q & A

Q. What are the key structural features of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide, and how do they influence its reactivity?

The compound integrates a triazole ring (1,2,4-triazol-1-yl) linked to a pyrimidine core, with an o-tolyl-substituted acetamide side chain. The triazole moiety enhances hydrogen-bonding potential, while the pyrimidine core contributes to π-π stacking interactions. The o-tolyl group introduces steric effects that may influence binding specificity. Structural analogs (e.g., benzothiazole-pyrimidine hybrids) show that substitutions at the pyrimidine C4 position modulate solubility and target affinity .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying connectivity, particularly for distinguishing triazole and pyrimidine protons. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography, though less common, provides definitive bond-length and angle data for crystallizable derivatives .

Q. What are standard synthetic routes for this compound, and what are their limitations?

Synthesis typically involves multi-step reactions: (1) coupling 1,2,4-triazole to pyrimidine via nucleophilic substitution, (2) introducing the o-tolyl-acetamide group via amidation. Key challenges include controlling regioselectivity during triazole attachment and minimizing byproducts during amidation. Catalysts like Pd(PPh₃)₄ or CuI improve yield in coupling steps, but oxygen-sensitive conditions are often required .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield and scalability?

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during triazole coupling.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene improves amidation efficiency.

- Catalyst Screening : Pd-based catalysts for Suzuki-Miyaura coupling or copper-mediated click chemistry can be tested for regioselectivity . Example optimization

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| CuI | DMF | 65 | 92 |

| Pd(PPh₃)₄ | Toluene | 78 | 95 |

Q. How should contradictory reports on biological activity (e.g., antifungal vs. anticancer) be resolved?

- Target-Specific Assays : Use kinase inhibition profiling or fungal ergosterol biosynthesis assays to clarify primary mechanisms.

- Structural-Activity Relationship (SAR) Studies : Compare activity of derivatives with modified triazole or o-tolyl groups. For example, replacing o-tolyl with p-chlorophenyl may shift activity from antifungal to anticancer .

- Dose-Response Analysis : Evaluate IC₅₀ values across multiple cell lines or microbial strains to identify potency thresholds .

Q. What methodological approaches are recommended to enhance the compound’s solubility without compromising bioactivity?

- Prodrug Design : Introduce phosphate or glycosyl groups at the acetamide nitrogen to improve aqueous solubility.

- Co-Crystallization : Use co-formers like succinic acid to create stable co-crystals with enhanced dissolution rates.

- Micellar Encapsulation : Employ PEG-based surfactants to solubilize the compound in vitro .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to putative targets (e.g., fungal CYP51 or human kinases).

- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines.

- Metabolomic Profiling : Track changes in cellular metabolites (e.g., ergosterol depletion in fungi) post-treatment .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic Studies : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS.

- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify rapid degradation pathways.

- Formulation Optimization : Use lipid nanoparticles or liposomes to enhance in vivo delivery .

Methodological Challenges

Q. How can selective functionalization of the triazole or pyrimidine rings be achieved?

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block the triazole N2 position during pyrimidine modifications.

- Directed Ortho-Metalation : Employ lithium bases to selectively deprotonate pyrimidine C5 for halogenation or alkylation .

Q. What analytical protocols are recommended for identifying degradation products under varying storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze using LC-MS.

- Stability-Indicating Methods : Develop HPLC methods with baseline separation of parent compound and degradants (e.g., oxidized triazole or hydrolyzed acetamide) .

Comparative Analysis

Q. How does this compound compare to structurally similar analogs in terms of activity and synthetic complexity?

| Compound | Structural Features | Bioactivity | Synthetic Complexity |

|---|---|---|---|

| Target Compound | Triazole-pyrimidine, o-tolyl | Antifungal, kinase inhibition | High (multi-step coupling) |

| Benzothiazole-pyrimidine hybrid | Benzothiazole, p-tolyl | Anticancer | Moderate |

| N-(6-indolyl-pyrimidin-4-yl)acetamide | Indole, chlorophenoxy | Antiviral | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.